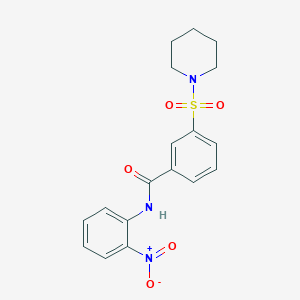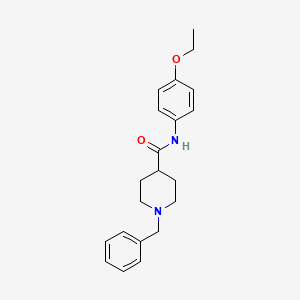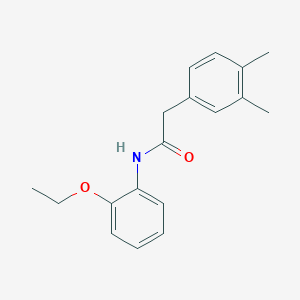
5-methyl-3-phenyl-N-propyl-4-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-3-phenyl-N-propyl-4-isoxazolecarboxamide, also known as MPPI, is a chemical compound that has gained significant attention in the field of neuroscience research due to its potential therapeutic effects. MPPI is a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7), which is involved in the regulation of neurotransmitter release in the central nervous system.
Wissenschaftliche Forschungsanwendungen
5-methyl-3-phenyl-N-propyl-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic effects in various neurological and psychiatric disorders, such as depression, anxiety, schizophrenia, and drug addiction. 5-methyl-3-phenyl-N-propyl-4-isoxazolecarboxamide has been shown to reduce anxiety-like behavior and improve cognitive function in animal models of these disorders. It has also been found to reduce cocaine self-administration in rats, suggesting its potential use as a treatment for drug addiction.
Wirkmechanismus
5-methyl-3-phenyl-N-propyl-4-isoxazolecarboxamide acts as a selective antagonist of the mGluR7 receptor, which is involved in the regulation of neurotransmitter release in the central nervous system. By blocking the activity of this receptor, 5-methyl-3-phenyl-N-propyl-4-isoxazolecarboxamide can modulate the release of various neurotransmitters, such as glutamate, GABA, and dopamine, which are implicated in the pathophysiology of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
5-methyl-3-phenyl-N-propyl-4-isoxazolecarboxamide has been shown to modulate the release of various neurotransmitters in the brain, which can lead to changes in behavior and cognitive function. It has been found to increase the release of GABA in the prefrontal cortex, which is involved in the regulation of anxiety and mood. It has also been shown to reduce the release of glutamate in the nucleus accumbens, which is involved in the reward pathway and drug addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-methyl-3-phenyl-N-propyl-4-isoxazolecarboxamide in lab experiments is its high selectivity for the mGluR7 receptor, which allows for specific modulation of neurotransmitter release. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, its effects may be influenced by factors such as dose, route of administration, and animal strain, which need to be carefully controlled in experiments.
Zukünftige Richtungen
There are several future directions for research on 5-methyl-3-phenyl-N-propyl-4-isoxazolecarboxamide. One area of interest is its potential use as a treatment for neurological and psychiatric disorders. Further studies are needed to determine its efficacy and safety in humans, as well as its optimal dosing and administration. Another area of research is the development of more selective and potent mGluR7 antagonists, which can provide greater specificity and efficacy in modulating neurotransmitter release. Finally, studies are needed to further elucidate the mechanisms underlying the effects of 5-methyl-3-phenyl-N-propyl-4-isoxazolecarboxamide on neurotransmitter release and behavior, which can provide insights into the pathophysiology of neurological and psychiatric disorders.
Synthesemethoden
The synthesis of 5-methyl-3-phenyl-N-propyl-4-isoxazolecarboxamide involves the reaction between 3-phenylisoxazole-4-carboxylic acid and N-propylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields 5-methyl-3-phenyl-N-propyl-4-isoxazolecarboxamide as a white crystalline solid with a melting point of 143-145°C.
Eigenschaften
IUPAC Name |
5-methyl-3-phenyl-N-propyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-3-9-15-14(17)12-10(2)18-16-13(12)11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWAMIVNVXVFIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(ON=C1C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6104352 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 1,7-dimethyl-3-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4925400.png)
![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B4925408.png)


![N-({[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B4925439.png)

![5-[2-(3-bromobenzoyl)hydrazino]-5-oxopentanoic acid](/img/structure/B4925455.png)
![1-(4-chlorobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4925462.png)

![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B4925466.png)
![N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-1-propanesulfonamide](/img/structure/B4925468.png)

![2-{[4-(diethylamino)phenyl]imino}-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B4925476.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(3,5-dichlorophenyl)benzamide](/img/structure/B4925479.png)